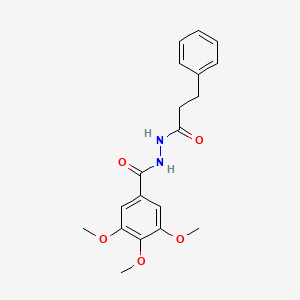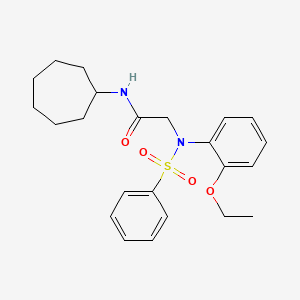
3,4,5-trimethoxy-N'-(3-phenylpropanoyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-trimethoxy-N’-(3-phenylpropanoyl)benzohydrazide is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group and a phenylpropanoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N’-(3-phenylpropanoyl)benzohydrazide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-phenylpropanoic acid chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3,4,5-trimethoxy-N’-(3-phenylpropanoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amines or other reduced forms.
Substitution: Formation of substituted derivatives with varied functional groups.
科学研究应用
3,4,5-trimethoxy-N’-(3-phenylpropanoyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 3,4,5-trimethoxy-N’-(3-phenylpropanoyl)benzohydrazide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thereby exerting anti-cancer effects. Additionally, the compound may interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties.
相似化合物的比较
Similar Compounds
3,4,5-trimethoxybenzoic acid: A precursor in the synthesis of the target compound.
3,4,5-trimethoxybenzaldehyde: Another related compound with similar structural features.
3,4,5-trimethoxyaniline: Used in the synthesis of various derivatives with biological activities.
Uniqueness
3,4,5-trimethoxy-N’-(3-phenylpropanoyl)benzohydrazide is unique due to the presence of both the trimethoxyphenyl and phenylpropanoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C19H22N2O5 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
3,4,5-trimethoxy-N'-(3-phenylpropanoyl)benzohydrazide |
InChI |
InChI=1S/C19H22N2O5/c1-24-15-11-14(12-16(25-2)18(15)26-3)19(23)21-20-17(22)10-9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,20,22)(H,21,23) |
InChI 键 |
OQOGAPZIKDVGPY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-fluorophenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12460125.png)
![N-(2,4-dimethylphenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12460131.png)
![3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B12460135.png)
![ethyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B12460143.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol](/img/structure/B12460145.png)
![Ethyl 1-{[(phenylcarbonyl)amino]methyl}piperidine-4-carboxylate](/img/structure/B12460153.png)
![2-(4-Bromophenyl)-5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12460166.png)
![2-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B12460171.png)
![N-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B12460173.png)
![N-[(E)-naphthalen-1-ylmethylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12460184.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)alaninamide](/img/structure/B12460192.png)

![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460201.png)
![2-Chloro-5-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12460205.png)
